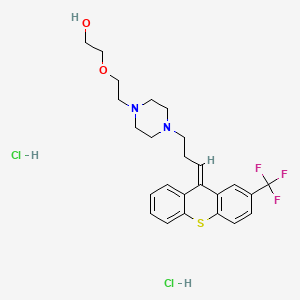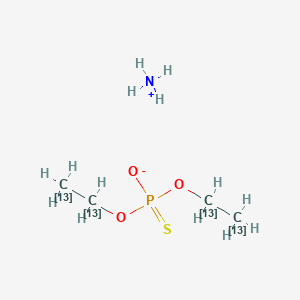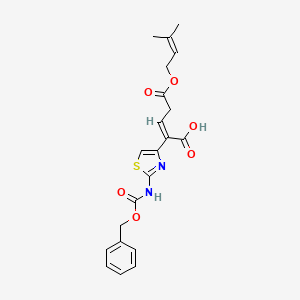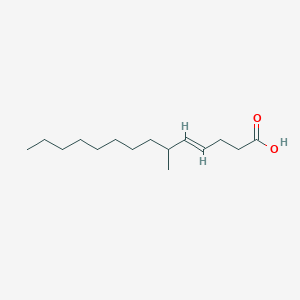
2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride is a complex organic compound that belongs to the class of thioxanthene derivatives. This compound is characterized by the presence of a trifluoromethyl group, a thioxanthene core, and a piperazine moiety. It is commonly used in the pharmaceutical industry due to its significant biological activities.
作用機序
Target of Action
The primary target of O-(2-Hydroxyethyl) Flupentixol Dihydrochloride, also known as 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride, is the piperazine receptor . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity .
Mode of Action
The compound interacts with its targets through the formation of a bond between the tertiary amine of the piperazine and the Asp116 residue . This interaction leads to changes in the receptor’s function, affecting the transmission of signals in the nervous system .
Biochemical Pathways
It is known that piperazine derivatives can influence a variety of biological and pharmaceutical activities
Result of Action
It has been observed that certain compounds with similar structures can lead to a loss of cell viability
生化学分析
Biochemical Properties
2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride plays a crucial role in biochemical reactions. It interacts with enzymes such as cytochrome P450, influencing their activity and thus affecting metabolic pathways. The compound also binds to proteins like albumin, altering their conformation and function. These interactions are primarily driven by the trifluoromethyl group’s ability to form strong hydrogen bonds and hydrophobic interactions .
Cellular Effects
The effects of this compound on cells are profound. It influences cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). This compound modulates gene expression by interacting with transcription factors, leading to changes in cellular metabolism. Additionally, it affects cellular processes such as apoptosis and proliferation, making it a potential candidate for therapeutic applications .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific sites on enzymes, either inhibiting or activating them. This binding can lead to changes in enzyme conformation, affecting their catalytic activity. The compound also influences gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or extreme pH. Long-term studies have shown that it can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with dosage in animal models. At low doses, it can enhance cellular function and promote beneficial effects. At high doses, it can be toxic, leading to adverse effects such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage regulation in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds. The compound can also affect metabolic flux, altering the levels of various metabolites. These interactions are crucial for understanding its overall impact on cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can accumulate in certain cellular compartments, influencing its localization and activity. The compound’s distribution is also affected by its interactions with cellular membranes, which can alter its bioavailability and efficacy .
Subcellular Localization
The subcellular localization of this compound is critical for its function. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. The compound’s localization is directed by targeting signals and post-translational modifications, which ensure its proper distribution within the cell. These factors are essential for understanding its biochemical and cellular effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride involves multiple steps:
Formation of Thioxanthene Core: The thioxanthene core is synthesized through the cyclization of appropriate precursors under acidic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced via electrophilic substitution reactions using reagents like trifluoromethyl iodide.
Attachment of Piperazine Moiety: The piperazine ring is attached through nucleophilic substitution reactions.
Final Assembly: The final compound is assembled by linking the piperazine moiety to the thioxanthene core via an ethoxyethanol linker.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch reactions under controlled conditions. The use of automated reactors and continuous flow systems ensures high yield and purity. Key steps include:
Bulk Synthesis of Intermediates: Large quantities of intermediates are synthesized and purified.
Sequential Assembly: The intermediates are sequentially assembled under optimized conditions.
Purification and Crystallization: The final product is purified through crystallization and recrystallization techniques.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxanthene core.
Reduction: Reduction reactions can occur at the piperazine moiety.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or trifluoromethyl iodide under basic or acidic conditions.
Major Products
Oxidation: Oxidized derivatives of the thioxanthene core.
Reduction: Reduced forms of the piperazine moiety.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl group.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, it is used to study the interactions of thioxanthene derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It has shown promise in the treatment of certain neurological disorders due to its ability to interact with specific receptors in the brain.
Industry
In the industrial sector, it is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
類似化合物との比較
Similar Compounds
Fluphenazine Hydrochloride: Another thioxanthene derivative with similar biological activities.
Chlorpromazine: A phenothiazine derivative with comparable therapeutic effects.
Trifluoperazine: A piperazine derivative with similar pharmacological properties.
Uniqueness
2-(2-(4-(3-(2-(Trifluoromethyl)-9H-thioxanthen-9-ylidene)propyl)piperazin-1-yl)ethoxy)ethanol dihydrochloride is unique due to its specific combination of a trifluoromethyl group, a thioxanthene core, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
2-[2-[4-[(3E)-3-[2-(trifluoromethyl)thioxanthen-9-ylidene]propyl]piperazin-1-yl]ethoxy]ethanol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29F3N2O2S.2ClH/c26-25(27,28)19-7-8-24-22(18-19)20(21-4-1-2-6-23(21)33-24)5-3-9-29-10-12-30(13-11-29)14-16-32-17-15-31;;/h1-2,4-8,18,31H,3,9-17H2;2*1H/b20-5+;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLQNNHGRZKSBV-JTEAASRHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F)CCOCCO.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31Cl2F3N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![4-[(Z)-2-nitroethenyl]pyridine](/img/structure/B1147405.png)


